molecular formula C6H2BrF3IN B1412159 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1227571-68-7

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1412159
CAS No.: 1227571-68-7
M. Wt: 351.89 g/mol
InChI Key: PCRXJNXLXVCVHU-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen/trifluoromethyl displacement reaction. For example, 5-bromo-2-iodopyridine can be synthesized via the reaction of 5-bromopyridyl-2-magnesium chloride with isopropylmagnesium chloride solution, followed by treatment with active zinc in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridines, while nucleophilic substitution can introduce different functional groups at the halogen positions.

Scientific Research Applications

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is primarily related to its ability to participate in various chemical reactions. The electron-withdrawing trifluoromethyl group can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. In medicinal chemistry, the compound can interact with biological targets through halogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms, which allows for selective functionalization at different positions on the pyridine ring. This dual halogenation provides greater versatility in synthetic applications compared to compounds with only one halogen substituent .

Properties

IUPAC Name

4-bromo-2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRXJNXLXVCVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1I)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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